4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid
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Overview
Description
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-c]chromene core fused with a benzoic acid moiety. The presence of methoxycarbonyl and oxo groups further adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of hydroxycoumarins with arylglyoxals and Meldrum’s acid . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furochromene core. The final product is obtained after esterification and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the furochromene core allows it to interact with specific binding sites, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can influence cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- 2-((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide
Uniqueness
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid is unique due to its furochromene core, which is less common compared to other chromene derivatives. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14O7 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-(2-methoxycarbonyl-4-oxo-2,3-dihydrofuro[3,2-c]chromen-3-yl)benzoic acid |
InChI |
InChI=1S/C20H14O7/c1-25-20(24)17-14(10-6-8-11(9-7-10)18(21)22)15-16(27-17)12-4-2-3-5-13(12)26-19(15)23/h2-9,14,17H,1H3,(H,21,22) |
InChI Key |
DLNHLZWTNXWJPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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